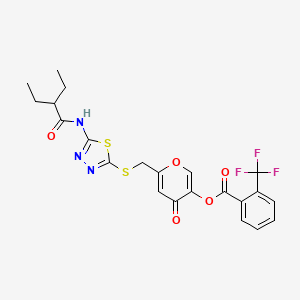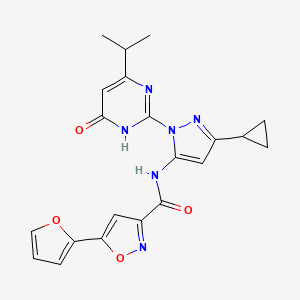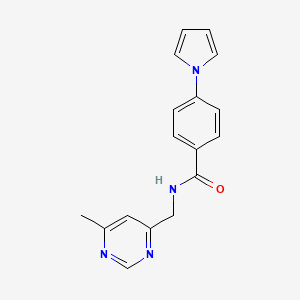
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide, also known as DMXAA, is a small molecule that has been studied for its potential use as an anti-cancer agent. The compound was first synthesized in the 1980s, and since then, several studies have been conducted to investigate its mechanism of action and potential applications in cancer treatment.
Wirkmechanismus
The exact mechanism of action of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. This compound has been shown to stimulate the production of cytokines and chemokines, which can attract immune cells to the tumor site and promote tumor cell death. The compound has also been shown to inhibit the formation of new blood vessels, which can limit the supply of nutrients to the tumor and inhibit its growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the activation of the immune system, the induction of tumor necrosis, and the inhibition of angiogenesis. The compound has also been shown to have anti-inflammatory effects and to modulate the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide is that it has been extensively studied for its potential use as an anti-cancer agent, and several studies have demonstrated its efficacy in various cancer models. However, the compound has also been shown to have some limitations, including its low solubility and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide. One area of research is the development of more effective synthesis methods for the compound, which could improve its solubility and reduce its toxicity. Another area of research is the investigation of the compound's potential use in combination with other anti-cancer agents, such as immunotherapies and targeted therapies. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify biomarkers that could predict patient response to the compound.
Synthesemethoden
The synthesis of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide involves several steps, starting with the reaction of 2,4-dioxo-1H-quinazoline with 3-methylbutylamine to form this compound. The compound can also be synthesized through a modified version of the original method, which involves the reaction of 2,4-dioxo-1H-quinazoline with 3-methylbutylamine hydrochloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide has been extensively studied for its potential use as an anti-cancer agent. Several studies have shown that the compound can induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, breast, and colon cancer. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(2)11-12-20-17(23)10-4-3-7-13-22-18(24)15-8-5-6-9-16(15)21-19(22)25/h5-6,8-9,14H,3-4,7,10-13H2,1-2H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJGLLWUAJTQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2948450.png)
![2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2948452.png)





![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2948460.png)
![2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2948461.png)

![2-(2,4-Dimethylbenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2948466.png)
![3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2948467.png)
